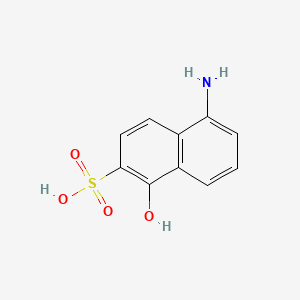

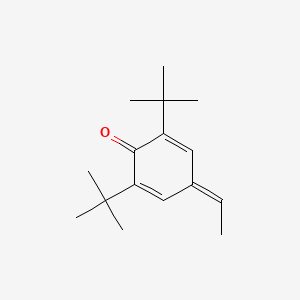

1beta-D-Arabinofuranosyl-5-methylcytosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1beta-D-Arabinofuranosyl-5-methylcytosine (1-beta-A-MeC) is a modified form of the naturally occurring DNA base cytosine that has been investigated for its potential use in various scientific research applications. It is an important compound for the study of epigenetics and gene regulation, and it has been used to modify the expression of genes in various organisms.

Scientific Research Applications

Biocatalytic Acylation

Biocatalytic acylation of 1-β-d-arabinofuranosylcytosine (ara-C) was developed using the whole cell of Aspergillus oryzae as a novel catalyst . The whole-cell biocatalyst had more specific activity toward the 3′-hydroxyl group than the 5′-hydroxyl group among the available hydroxyl groups in the sugar moiety of ara-C . This process has potential bioactivities and is a promising green tool for the biosynthesis of nucleoside esters .

Antiviral and Anti-tumor Applications

Cytosine nucleosides, including 1-β-d-arabinofuranosylcytosine (ara-C), have been widely used as antiviral agents . They are also used as anti-tumor drugs against blood and solid tumors . Ara-C, in particular, has wide clinical use, especially in the treatment of acute leukemias .

Enzyme Characterization

The compound has been used in the characterization of novel α-L-arabinofuranosidases from a compost metagenome . These enzymes, which belong to the GH51 AFase family, have differing temperature optima and thermostabilities .

Biomass Degradation

Hemicellulose, a major component of plant biomass, contains L-arabinosyl residues that are associated with arabinan, arabinoxylan, gum Arabic, and arabinogalactan . These residues participate in the crosslinking within the plant cell wall structure and strongly inhibit the degradation of xylan to simple xylose sugar units by xylan-degrading enzymes . The compound can be used to study these processes.

Drug Delivery

Due to its rapid inactivation by the deoxycytosine deaminase (dCD) present in the body, ara-C must be administered in high doses to achieve a therapeutic effect . Research into the compound could lead to improved drug delivery methods that reduce the required dosage and associated side effects .

Industrial Applications

The compound has potential applications in the industrial production of fungal cell-bound lipase . This enzyme has specific activity and can be produced using various carbon sources, including Spans, Tweens, olive oil, and oleic acid .

properties

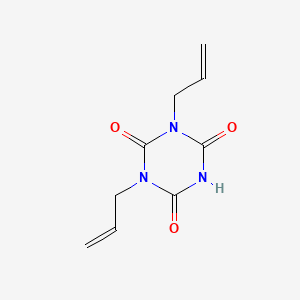

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-JAGXHNFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016978 |

Source

|

| Record name | 1-beta-D-Arabinofuranosyl-5-methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1beta-D-Arabinofuranosyl-5-methylcytosine | |

CAS RN |

6829-31-8 |

Source

|

| Record name | 5-Methyl ara-C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-beta-D-Arabinofuranosyl-5-methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)